molecular formula C17H16O2 B12552049 (5R)-5-hydroxy-1,5-diphenylpent-2-en-1-one CAS No. 821775-48-8

(5R)-5-hydroxy-1,5-diphenylpent-2-en-1-one

Cat. No.: B12552049
CAS No.: 821775-48-8
M. Wt: 252.31 g/mol
InChI Key: WQNIMWHAUSCNAI-QGZVFWFLSA-N
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Description

(5R)-5-hydroxy-1,5-diphenylpent-2-en-1-one is an organic compound with a unique structure characterized by a hydroxyl group and two phenyl groups attached to a pentenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-hydroxy-1,5-diphenylpent-2-en-1-one typically involves the use of L-glutamic acid as the starting material. The process includes esterification in the presence of an acid reagent, followed by reaction with halogenated acetic acids under basic conditions. The resulting intermediate undergoes intramolecular condensation cyclization to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve the use of readily available raw materials and green chemistry principles to minimize environmental impact and maximize yield .

Chemical Reactions Analysis

Types of Reactions

(5R)-5-hydroxy-1,5-diphenylpent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a diol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of a diketone.

    Reduction: Formation of a diol.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

(5R)-5-hydroxy-1,5-diphenylpent-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of (5R)-5-hydroxy-1,5-diphenylpent-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and phenyl rings play crucial roles in its binding to target proteins and enzymes, leading to various biological effects. The compound’s ability to undergo redox reactions also contributes to its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5R)-5-hydroxy-1,5-diphenylpent-2-en-1-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial use.

Properties

CAS No.

821775-48-8

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

IUPAC Name

(5R)-5-hydroxy-1,5-diphenylpent-2-en-1-one

InChI

InChI=1S/C17H16O2/c18-16(14-8-3-1-4-9-14)12-7-13-17(19)15-10-5-2-6-11-15/h1-12,17,19H,13H2/t17-/m1/s1

InChI Key

WQNIMWHAUSCNAI-QGZVFWFLSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CC=CC(=O)C2=CC=CC=C2)O

Canonical SMILES

C1=CC=C(C=C1)C(CC=CC(=O)C2=CC=CC=C2)O

Origin of Product

United States

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